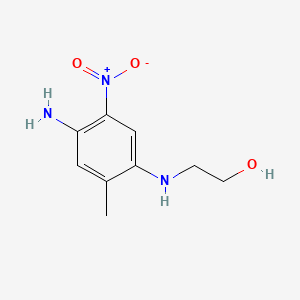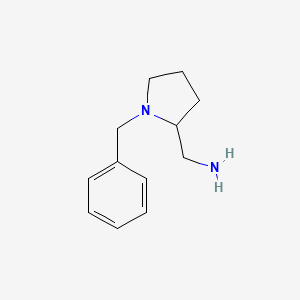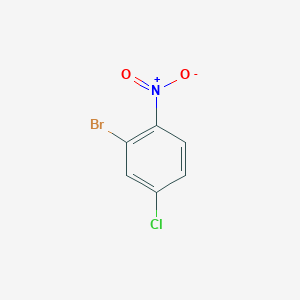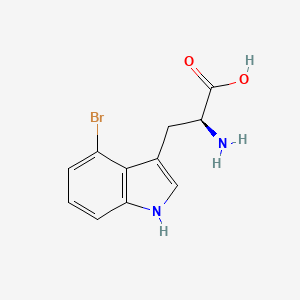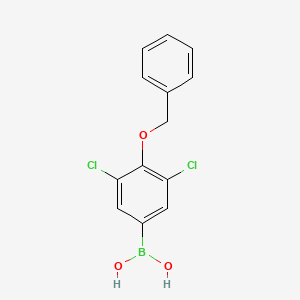
4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Übersicht
Beschreibung
The compound "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling reactions that are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of halogenated phenols as starting materials. For example, a related compound, 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, has been synthesized from tetrachlorocatechol and boric acid . Although the exact synthesis of "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" is not detailed in the provided papers, it can be inferred that a similar halogenated precursor might be used, with subsequent introduction of the benzyloxy group and the boronic acid moiety through appropriate synthetic routes.
Molecular Structure Analysis
Boronic acids typically exhibit trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure and geometries of related compounds have been optimized using density functional theory (DFT) methods, which could also be applied to "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" to predict its structure and reactivity .
Chemical Reactions Analysis
Boronic acids are known for their role in cross-coupling reactions, such as the Suzuki reaction, where they react with halide-containing compounds in the presence of a palladium catalyst to form carbon-carbon bonds . The presence of electron-withdrawing groups, such as the dichloro substituents in "4-(Benzyloxy)-3,5-dichlorophenylboronic acid", can influence the reactivity of the boronic acid in these coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the presence of the benzyloxy group could affect the solubility and stability of the compound. The dichloro substituents may also impact the acidity of the boronic acid and its behavior in solution. Spectroscopic techniques such as NMR and IR can be used to characterize these properties, as demonstrated in studies of similar compounds . Additionally, computational methods like DFT can provide insights into the electronic properties, such as the HOMO-LUMO gap, which can be related to the chemical reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Luminescent Properties in Lanthanide Coordination Compounds
A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds. These compounds showed varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, highlighting potential applications in materials science, specifically in enhancing luminescence efficiency in certain environments (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Peroxi-Coagulation and Photoperoxi-Coagulation Treatments
Brillas et al. (2003) investigated the degradation of 4-chlorophenoxyacetic acid using peroxi-coagulation and photoperoxi-coagulation treatments. This process involved rapid depollution using oxidizing hydroxyl radicals, demonstrating the compound's utility in environmental remediation and wastewater treatment (Brillas, Boye, & Dieng, 2003).
Molecular Structure and Theoretical Calculation Studies
Kurt et al. (2009) focused on the molecular structure and vibrational studies of 3,4-dichlorophenylboronic acid. This work, involving experimental and theoretical approaches, has relevance in understanding the fundamental properties and potential applications of such compounds in various scientific fields (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Coordination Polymers and Photophysical Properties
Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers utilized derivatives of 3,5-dihydroxy benzoates, including 4-(Benzyloxy)-3,5-dichlorophenylboronic acid. This study is significant in the field of inorganic chemistry, particularly in the synthesis of materials with unique structural and luminescent properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Synthesis of Azo-Pyrazoline Derivatives
Hawaiz and Samad (2012) synthesized new azo-pyrazoline derivatives using 4-(Benzyloxy)-3,5-dichlorophenylboronic acid, demonstrating its potential in developing biologically active compounds with significant antibacterial properties (Hawaiz & Samad, 2012).
Wirkmechanismus
Target of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond-forming reactions . Therefore, it can be inferred that the compound might interact with palladium catalysts in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound might participate in transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .
Biochemical Pathways
Considering its potential role in suzuki-miyaura cross-coupling reactions , it can be involved in the synthesis of various organic compounds, thus affecting multiple biochemical pathways.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.
Safety and Hazards
Similar compounds like “4-Tolylboronic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Eigenschaften
IUPAC Name |
(3,5-dichloro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXPPGSWZDNMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400703 | |
| Record name | 4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |
CAS RN |
1003298-85-8 | |
| Record name | B-[3,5-Dichloro-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003298-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



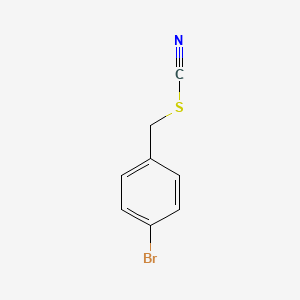
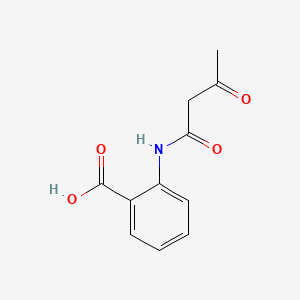


![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
